![molecular formula C20H16ClN3O3S3 B215855 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is a potential therapeutic agent that has shown promising results in various studies. The purpose of
Wirkmechanismus
The mechanism of action of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione have been extensively studied in vitro and in vivo. The compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is its relatively low toxicity and high solubility in water. This makes it an ideal compound for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively low stability in biological fluids. This can make it difficult to study its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetics of the compound for this application. Another area of interest is the development of novel derivatives of the compound with improved efficacy and selectivity. Finally, the compound has potential applications in the field of nanotechnology as a drug delivery agent. Further studies are needed to explore this area of research.
Conclusion:
In conclusion, 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a promising therapeutic agent that has shown potential in various scientific research studies. The compound has anti-inflammatory, antioxidant, and anticancer properties, and has potential applications in the treatment of neurodegenerative disorders. Further studies are needed to optimize its pharmacokinetics and pharmacodynamics, and to develop novel derivatives with improved efficacy and selectivity.
Synthesemethoden
The synthesis of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-1,3,4-thiadiazole in the presence of sodium bicarbonate. The resulting product is then treated with 3-methoxyphenylacetic acid in the presence of acetic anhydride to obtain the final compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
Molekularformel |
C20H16ClN3O3S3 |
Molekulargewicht |
478 g/mol |
IUPAC-Name |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-27-15-4-2-3-14(9-15)24-17(25)10-16(18(24)26)29-20-23-22-19(30-20)28-11-12-5-7-13(21)8-6-12/h2-9,16H,10-11H2,1H3 |
InChI-Schlüssel |
JHCCUBNAADRIQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





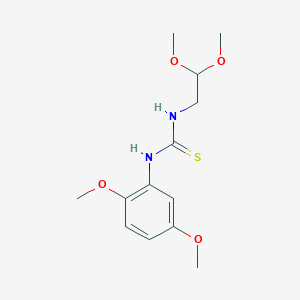
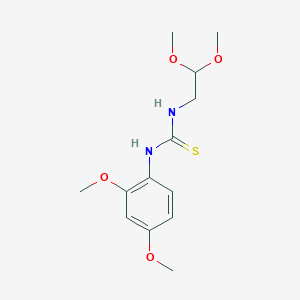
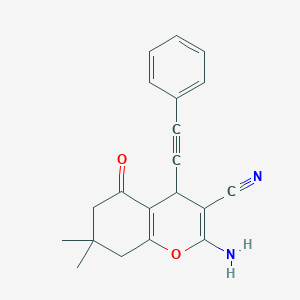
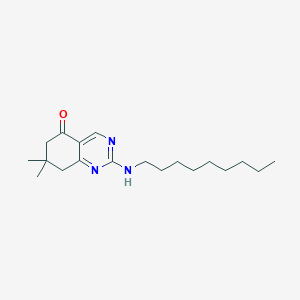
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
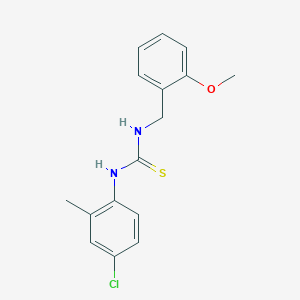

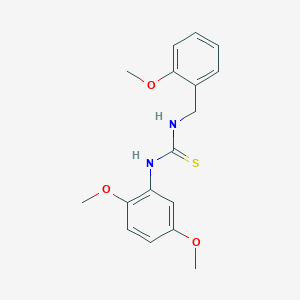

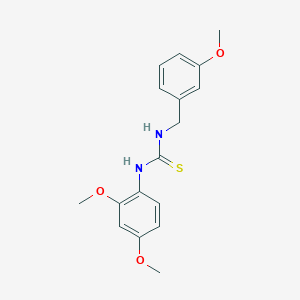
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)